molecular formula C16H16Cl2N4O B2755883 N-(4-chlorophenyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 339107-26-5

N-(4-chlorophenyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No. B2755883
CAS RN: 339107-26-5
M. Wt: 351.23
InChI Key: GFJPFJQVOHHUDW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide, or CP-636, is a novel synthetic compound with potential therapeutic applications in a variety of medical fields. CP-636 is a small molecule that contains both a phenyl and pyridinyl group, making it a hybrid of two common chemical structures. It has been studied for its potential to act as an anti-inflammatory, an anti-oxidant, and a neuroprotective agent. CP-636 has been found to be effective in treating a variety of disorders, including cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, CP-636 has been shown to possess anti-bacterial, anti-fungal, and anti-viral properties.

Scientific Research Applications

Chemical Transformations and Derivatives

  • N-(4-chlorophenyl)-β-alanine was used in a cyclization reaction to produce various derivatives, including tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, which exhibited weak antibacterial activity (Anusevičius et al., 2014).

Synthesis of Novel Compounds

  • 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides were synthesized, leading to the creation of novel pyrazolo[4,3-c]pyridine-3-ols (Karthikeyan et al., 2014).

Interaction with Metal Ions

  • Pyridine- and pyrazine-2-carboxamide thiosemicarbazones were found to interact with mercury(II), forming complexes with distinct coordination modes and exhibiting intra- and intermolecular hydrogen bonding (Abram et al., 2006).

Coordination Chemistry

  • The synthesis of new pyridine dicarboxamide ligands and their complexation with copper(II) led to the formation of mono-, di-, tri-, and tetranuclear copper complexes (Jain et al., 2004).

Development of Polymers

  • New soluble polyamides were synthesized from an unsymmetrical diamine monomer containing triaryl pyridine pendent group, demonstrating good thermal stability and solubility in polar aprotic solvents (Ghaemy et al., 2010).

properties

IUPAC Name

N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O/c17-12-4-6-13(7-5-12)19-16(23)22-10-8-21(9-11-22)15-3-1-2-14(18)20-15/h1-7H,8-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJPFJQVOHHUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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